molecular formula C6H7ClN2O2 B2370545 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one CAS No. 1509930-06-6

6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one

Cat. No. B2370545
CAS RN: 1509930-06-6
M. Wt: 174.58
InChI Key: UYOUCDIHGFUWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one, commonly known as CMP, is a synthetic compound with diverse applications in the biomedical, pharmaceutical, and chemical industries. CMP is a versatile reagent that has been used in a variety of laboratory experiments and biochemical studies. CMP is a relatively small molecule with a molecular weight of approximately 224.25 g/mol and a melting point of approximately 120°C. It has a unique structure that is composed of a five-membered heterocyclic ring with a chlorine atom at the 6-position and a methoxy group at the 5-position.

Scientific Research Applications

Synthesis Methods

6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one, a chemical compound, has been the focus of various synthesis methods in scientific research. Ju Xiu-lian (2011) explored new synthetic routes for related compounds like 6-methoxypyridazine-3-carboxylic acid, using 3-chloro-6-methylpyridazine as a starting material. This involved methoxylation and oxidation steps, achieving yields of 28.7% and 37.7% (Ju, 2011). Similarly, Sengmany et al. (2007) reported on the preparation of functionalized aryl- and heteroarylpyridazines, including 3-chloro-6-methoxypyridazine, through nickel-catalyzed electrochemical cross-coupling reactions (Sengmany et al., 2007).

Chemical Reactions and Properties

The compound has also been studied for its reactivity and chemical properties. Afarinkia et al. (2004) investigated the cycloadditions of related compounds like 3-methoxy-5-chloro-6-methyl-2(H)-1,4-oxazin-2-one, finding them to be ambident dienes that undergo Diels–Alder cycloadditions with various dienophiles (Afarinkia et al., 2004). Additionally, Park et al. (2005) described the use of derivatives like 2,4-dichloro-5-methoxypyridazin-3(2H)-one as novel electrophilic chlorinating agents for α-chlorination of active methylene/methine compounds (Park et al., 2005).

Corrosion Inhibition

A notable application is in the field of corrosion inhibition. Bouklah et al. (2006) studied the influence of pyridazine compounds on steel corrosion in acidic solutions, highlighting the potential of related molecules as corrosion inhibitors (Bouklah et al., 2006).

Spectroscopic and Structural Analysis

The structural and spectroscopic analysis of related compounds has also been a research focus. Chamundeeswari et al. (2013) conducted an extensive study on the spectroscopic properties of 3-chloro-6-methoxypyridazine, providing insights into its molecular structure and electronic properties (Chamundeeswari et al., 2013).

Applications in Drug Design

While excluding drug use and dosage, it's important to note that such compounds have been considered in drug design research. For instance, Betti et al. (2002) included pyridazin-3(2H)-one derivatives in the design and synthesis of compounds targeting alpha(1)-adrenoceptor antagonists, demonstrating the potential of these compounds in pharmaceutical research (Betti et al., 2002).

properties

IUPAC Name

6-chloro-5-methoxy-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-9-5(10)3-4(11-2)6(7)8-9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOUCDIHGFUWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C(=N1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one

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